molecular formula C21H20N4O2S B2629564 4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897470-03-0

4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2629564
CAS No.: 897470-03-0
M. Wt: 392.48
InChI Key: BXYLZWXFXQYKGM-UHFFFAOYSA-N
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Description

4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, which can be synthesized by reacting 2-mercaptoaniline with ethyl bromoacetate under basic conditions . The resulting 6-ethoxy-1,3-benzothiazole is then reacted with piperazine and 4-cyanobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzothiazole-2-carboxylic acid.

    Reduction: Formation of 4-[4-(6-amino-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile.

    Substitution: Formation of 4-[4-(6-substituted-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile.

Scientific Research Applications

4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell wall synthesis in bacteria, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-1,3-benzothiazole: A simpler compound with similar antimicrobial properties.

    4-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile: A structurally similar compound with a methyl group instead of an ethoxy group.

    2-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperidinecarbodithioate: Another related compound with potential medicinal applications.

Uniqueness

4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and inhibit bacterial enzymes makes it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

4-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-2-27-17-7-8-18-19(13-17)28-21(23-18)25-11-9-24(10-12-25)20(26)16-5-3-15(14-22)4-6-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYLZWXFXQYKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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